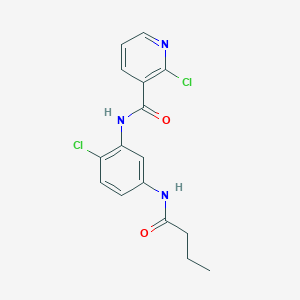
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its various biological activities.
Mechanism of Action
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It blocks the activation of the IκB kinase complex, which prevents the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of NF-κB. By inhibiting NF-κB activation, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of adhesion molecules on endothelial cells. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation and migration. In addition, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have anti-viral activity against a range of viruses, including HIV-1, influenza A, and hepatitis B and C.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. In addition, its relatively low cost and ease of synthesis make it an attractive option for research purposes. However, one limitation of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 is its potential toxicity, particularly at high concentrations. It is important to carefully optimize the dose and duration of treatment to minimize any potential adverse effects.
Future Directions
There are many potential future directions for research involving N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It may also have potential as a cancer therapy, either alone or in combination with other drugs. In addition, further research is needed to fully elucidate its mechanism of action and to explore its potential for treating viral infections.
Synthesis Methods
The synthesis of N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 involves the reaction of 2-chloronicotinic acid with butyryl chloride to form an intermediate, which is then treated with 5-amino-2-chlorobenzamide to yield the final product. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for research purposes.
Scientific Research Applications
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been used in numerous studies to investigate the mechanisms of various diseases and to develop potential therapeutic agents.
properties
Product Name |
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide |
|---|---|
Molecular Formula |
C16H15Cl2N3O2 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-2-4-14(22)20-10-6-7-12(17)13(9-10)21-16(23)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
UOAKXDVQGUGUQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)
![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)



![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)


![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)